(S)-Desfluoro Citalopram Oxalate
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Overview
Description
(S)-Desfluoro Citalopram Oxalate is a derivative of escitalopram, which is a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder . This compound is the S-enantiomer of citalopram, meaning it contains only the active component of the drug, which contributes to its more potent antidepressant and anxiolytic effects compared to citalopram .
Preparation Methods
The synthesis of (S)-Desfluoro Citalopram Oxalate involves several steps. The primary synthetic route includes the reaction of 5-Cyano-phthalide with p-Fluoro bromo benzene Grignard reagent, followed by a reaction with N,N-dimethyl-3-chlorine propylamine Grignard reagent . This process generates 4-(4-dimethylamino-1-is to fluorophenyl-1-hydroxyl butyl)-3-methylol-1-cyanophenyl. After purification and splitting, (S)-4-(4-dimethylamino-1-is to fluorophenyl-1-hydroxyl butyl)-3-methylol-1-cyanophenyl is obtained. The final step involves a ring-closure reaction with triethylamine and Tosyl chloride, followed by a reaction with oxalic acid to form this compound .
Chemical Reactions Analysis
(S)-Desfluoro Citalopram Oxalate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves halogenation or alkylation, using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce desmethylated compounds .
Scientific Research Applications
(S)-Desfluoro Citalopram Oxalate has a wide range of scientific research applications:
Mechanism of Action
(S)-Desfluoro Citalopram Oxalate exerts its effects by binding to the orthosteric binding site on the serotonin transporter (SERT), preventing the reuptake of serotonin into the presynaptic neuron . This increases extracellular serotonin levels, enhancing serotonergic neurotransmission . The compound also has an allosteric effect on SERT, which modulates activity at the orthosteric binding site .
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(1S)-1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H22N2O.C2H2O4/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,15H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 |
InChI Key |
MCSDUGFBIQIOCC-BDQAORGHSA-N |
Isomeric SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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